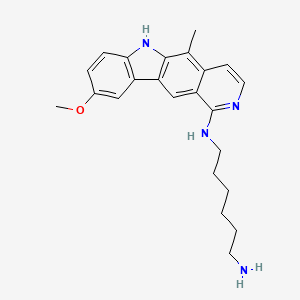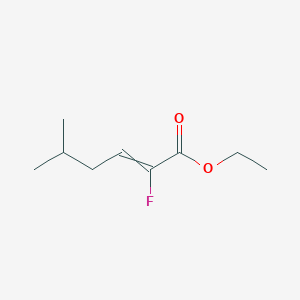![molecular formula C21H38ClNS B14450378 3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 76652-34-1](/img/structure/B14450378.png)
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C₂₁H₃₈ClNS It is a quaternary ammonium salt, characterized by the presence of a pyridinium ion substituted with a methyl group and a tetradecylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride typically involves the quaternization of 3-methylpyridine with a suitable alkylating agent. One common method is the reaction of 3-methylpyridine with tetradecylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetradecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The chloride ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Metathesis reactions can be carried out using silver nitrate or sodium tetrafluoroborate in aqueous or organic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-Methylpyridine.
Substitution: Various pyridinium salts with different anions.
科学研究应用
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as a drug delivery agent due to its ability to form micelles and enhance solubility of hydrophobic drugs.
Industry: Employed in the formulation of surfactants and detergents due to its amphiphilic nature.
作用机制
The mechanism of action of 3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with biological membranes. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes. Additionally, its ability to form micelles aids in the solubilization and delivery of hydrophobic drugs, enhancing their bioavailability .
相似化合物的比较
Similar Compounds
1-Methylpyridin-1-ium chloride: A simpler quaternary ammonium salt with similar structural features but lacking the long alkyl chain.
N-Methylpyridinium chloride: Another quaternary ammonium salt with a methyl group on the nitrogen atom of the pyridine ring.
Uniqueness
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of the long tetradecylsulfanyl chain, which imparts amphiphilic properties. This makes it particularly effective as a surfactant and in forming micelles for drug delivery applications.
属性
CAS 编号 |
76652-34-1 |
|---|---|
分子式 |
C21H38ClNS |
分子量 |
372.1 g/mol |
IUPAC 名称 |
3-methyl-1-(tetradecylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C21H38NS.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-23-20-22-17-15-16-21(2)19-22;/h15-17,19H,3-14,18,20H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
RUPXIFBELOULHT-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCCCCCSC[N+]1=CC=CC(=C1)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



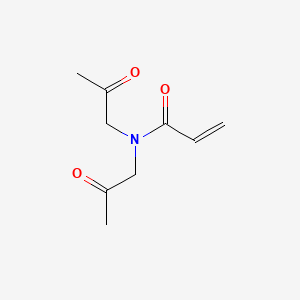
![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)
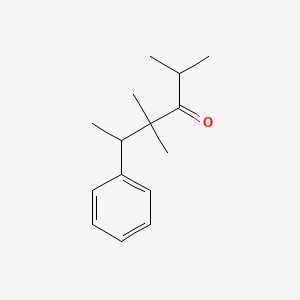
![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/structure/B14450330.png)
![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)
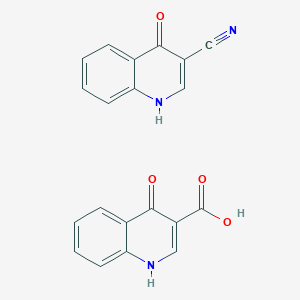
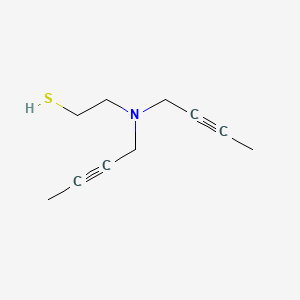
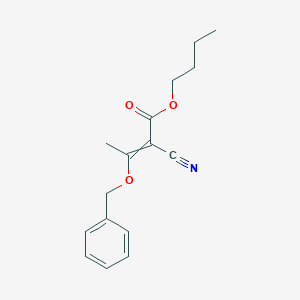
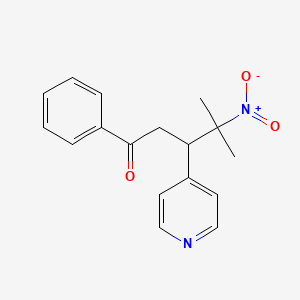
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
